molecular formula C30H30O4 B14257197 Benzoic acid;4-trityloxybutan-1-ol CAS No. 431065-46-2

Benzoic acid;4-trityloxybutan-1-ol

Cat. No.: B14257197
CAS No.: 431065-46-2
M. Wt: 454.6 g/mol
InChI Key: WWRABLZXTNBRMM-UHFFFAOYSA-N
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Description

Benzoic acid;4-trityloxybutan-1-ol is an organic compound that combines the properties of benzoic acid and 4-trityloxybutan-1-ol. Benzoic acid is a white, crystalline solid that is widely used as a food preservative and in the production of various chemicals . 4-trityloxybutan-1-ol is a derivative of butanol with a trityl group attached, which can be used in organic synthesis and as a protecting group in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;4-trityloxybutan-1-ol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 4-trityloxybutan-1-ol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product in high purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid;4-trityloxybutan-1-ol is unique due to its combination of benzoic acid and 4-trityloxybutan-1-ol, which imparts both preservative properties and the ability to act as a protecting group in chemical reactions. This dual functionality makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

431065-46-2

Molecular Formula

C30H30O4

Molecular Weight

454.6 g/mol

IUPAC Name

benzoic acid;4-trityloxybutan-1-ol

InChI

InChI=1S/C23H24O2.C7H6O2/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;8-7(9)6-4-2-1-3-5-6/h1-9,12-17,24H,10-11,18-19H2;1-5H,(H,8,9)

InChI Key

WWRABLZXTNBRMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCO

Origin of Product

United States

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